3-(2-Chlorophenyl)pyridine-2-carboxylic acid
Overview
Description
“3-(2-Chlorophenyl)pyridine-2-carboxylic acid” is a compound that belongs to the class of pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine . Pyridinecarboxylic acids are important structural motifs found in numerous bioactive molecules . They are known to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenyl)pyridine-2-carboxylic acid” can be analyzed using density functional theory (DFT) calculation and compared with the X-ray diffraction value . The benzene and pyridine rings are connected through the ethylene bridge and are coplanar .Chemical Reactions Analysis
Pyridinecarboxylic acids are known to participate in various chemical reactions. For example, they can be used as catalysts for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeds through the carbocation intermediate .Scientific Research Applications
Extraction and Purification Processes
3-(2-Chlorophenyl)pyridine-2-carboxylic acid is closely related to pyridine-3-carboxylic acid (also known as nicotinic acid), which is extensively used in the food, pharmaceutical, and biochemical industries. One study discusses the intensified production of such acids through enzymatic conversion or biosynthesis. This process includes the reactive extraction as a separation step from dilute fermentation broth, highlighting the importance of this compound in industrial applications (Kumar & Babu, 2009).
In Metal Complexes and Photoluminescence
Pyridine-carboxylate ligands, closely related to 3-(2-Chlorophenyl)pyridine-2-carboxylic acid, are used in forming dinuclear complexes with copper. These complexes, structurally characterized by single-crystal X-ray crystallography, show significant emission activities, making them potential candidates for photoluminescent materials (Wu et al., 2015).
Antimicrobial Activities
Derivatives of pyridine-2-carboxylic acid have shown notable antimicrobial activities against various bacteria and fungi. This indicates the potential use of 3-(2-Chlorophenyl)pyridine-2-carboxylic acid derivatives in developing new antimicrobial agents (Tamer et al., 2018).
Role in Chemical Synthesis
Studies have shown that carboxylic acids and their derivatives play a crucial role in chemical synthesis. For instance, one study discusses the reactive extraction of picolinic acid, a compound closely related to 3-(2-Chlorophenyl)pyridine-2-carboxylic acid, using non-toxic extractant and diluent systems. This highlights its use as an intermediate in producing pharmaceuticals and other applications (Datta & Kumar, 2014).
Spectroscopic and Structural Analysis
The structural and spectroscopic characterizations of these types of compounds, including their derivatives, are vital for understanding their physical and chemical properties. This information is crucial for various applications in materials science and pharmaceuticals (Chattopadhyay et al., 2003).
Catalytic Properties and Synthesis
Carboxylic acids, including those structurally similar to 3-(2-Chlorophenyl)pyridine-2-carboxylic acid, have been shown to be effective in catalytic processes and synthesis of complex molecules. Their reactivity and ability to form various bonds make them useful in advanced chemical synthesis (Ghosh et al., 2004).
Future Directions
The future directions in the research of “3-(2-Chlorophenyl)pyridine-2-carboxylic acid” and similar compounds could involve the development of novel pyridine-based drug candidates . The unique physicochemical properties of pyridine analogs can be leveraged to improve their biological activities and physical properties .
properties
IUPAC Name |
3-(2-chlorophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-6-2-1-4-8(10)9-5-3-7-14-11(9)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUWQOZITYNSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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